molecular formula C9H18N4O B8015819 N3-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine

N3-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B8015819
M. Wt: 198.27 g/mol
InChI Key: UZZZTKRTVRPIFO-UHFFFAOYSA-N
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Description

N3-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom at the third position of the pyrazole ring, and a methyl group attached to the nitrogen atom at the first position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of 3-ethoxypropylamine with 1-methyl-1H-pyrazole-3,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification and isolation of the product using techniques like crystallization, distillation, or chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N3-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The ethoxypropyl group or the methyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other reagents for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N3-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N3-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

N3-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:

  • N3-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-3,4-diamine
  • N3-(3-ethoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

These compounds share similar structural features but differ in the substituents attached to the pyrazole ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-N-(3-ethoxypropyl)-1-methylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-3-14-6-4-5-11-9-8(10)7-13(2)12-9/h7H,3-6,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZZTKRTVRPIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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